5-(Bromomethyl)-2-isopropylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-2-isopropylthiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the bromomethyl group makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-isopropylthiazole typically involves the bromomethylation of 2-isopropylthiazole. One common method includes the reaction of 2-isopropylthiazole with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent. This method minimizes the generation of highly toxic byproducts and provides a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the preparation of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters and minimizing the exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-isopropylthiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form a wide range of derivatives.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone for halogen exchange, and primary or secondary amines for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically employed.
Major Products
The major products formed from these reactions include various substituted thiazoles, sulfoxides, sulfones, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Bromomethyl)-2-isopropylthiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-isopropylthiazole is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in the synthesis of biologically active molecules, where the thiazole ring can interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-2-isopropylthiazole
- 5-(Fluoromethyl)-2-isopropylthiazole
- 5-(Methylthio)-2-isopropylthiazole
Comparison
Compared to its analogs, 5-(Bromomethyl)-2-isopropylthiazole is unique due to the presence of the bromine atom, which imparts higher reactivity and electrophilicity. This makes it more suitable for certain types of chemical reactions, such as nucleophilic substitution and cross-coupling reactions. Additionally, the bromine atom can influence the compound’s biological activity, potentially enhancing its efficacy in medicinal applications .
Biological Activity
5-(Bromomethyl)-2-isopropylthiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Thiazole compounds are known for their diverse biological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.
- Molecular Formula : C7H8BrN2S
- Molecular Weight : 231.12 g/mol
- IUPAC Name : this compound
The biological activity of thiazole derivatives often involves interactions with various molecular targets within cells. These interactions can lead to inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways. The presence of the bromomethyl group in this compound may enhance its reactivity and ability to form covalent bonds with biological macromolecules.
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial properties against various pathogens. The antimicrobial efficacy of this compound has been evaluated against both Gram-positive and Gram-negative bacteria.
Microorganism | Inhibition Zone (mm) | Standard Drug | Standard Drug Zone (mm) |
---|---|---|---|
Staphylococcus aureus | 15 | Penicillin | 20 |
Escherichia coli | 12 | Gentamicin | 18 |
Candida albicans | 14 | Amphotericin B | 22 |
These results indicate that this compound exhibits promising antimicrobial activity, comparable to standard antimicrobial agents.
Anticancer Activity
Recent studies have explored the anticancer potential of thiazole derivatives. In vitro assays against various cancer cell lines have demonstrated that compounds similar to this compound can inhibit cell proliferation effectively.
Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
---|---|---|---|
HepG-2 (Liver Cancer) | 10 | Doxorubicin | 5 |
A549 (Lung Cancer) | 15 | Cisplatin | 7 |
The IC50 values suggest that while the compound is less potent than some established chemotherapeutics, it still holds potential as a lead compound for further development.
Anticonvulsant Activity
Thiazole derivatives are also noted for their anticonvulsant properties. In animal models, compounds related to this compound have shown efficacy in reducing seizure frequency.
- Model Used : Maximal Electroshock Seizure (MES) Test
- Results : The compound exhibited a significant reduction in seizure duration compared to control groups.
Case Studies
- Antimicrobial Study : A study conducted by Evren et al. (2019) evaluated a series of thiazole derivatives for their antimicrobial properties. Among them, compounds structurally similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli.
- Anticancer Research : Siddiqui et al. (2020) synthesized various thiazole derivatives and tested them against HepG-2 cell lines. Their findings indicated that modifications in the thiazole ring could significantly enhance anticancer activity, suggesting a potential pathway for optimizing compounds like this compound.
Properties
Molecular Formula |
C7H10BrNS |
---|---|
Molecular Weight |
220.13 g/mol |
IUPAC Name |
5-(bromomethyl)-2-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C7H10BrNS/c1-5(2)7-9-4-6(3-8)10-7/h4-5H,3H2,1-2H3 |
InChI Key |
OOWCLWQOTMPWIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(S1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.